molecular formula C11H10BNO2 B1418821 (5-Phenylpyridin-3-yl)boronic acid CAS No. 850991-38-7

(5-Phenylpyridin-3-yl)boronic acid

Cat. No.: B1418821
CAS No.: 850991-38-7
M. Wt: 199.02 g/mol
InChI Key: FVWWKNZKPWWOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by a phenyl group attached to a pyridine ring, which is further bonded to a boronic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes:

    Reactants: An aryl halide (such as 5-bromo-3-phenylpyridine) and a boronic acid (such as phenylboronic acid).

    Catalyst: Palladium(0) complex, often with a phosphine ligand.

    Base: A base such as potassium carbonate or sodium hydroxide.

    Solvent: A polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

(5-Phenylpyridin-3-yl)boronic acid is frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. These reactions typically involve the use of a palladium catalyst and a base to couple the boronic acid with an aryl or heteroaryl halide.

Reaction Conditions

ReagentCondition
Palladium catalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium carbonate, sodium hydroxide, potassium phosphate
SolventDimethylformamide (DMF), tetrahydrofuran (THF), ethanol/water
TemperatureElevated temperatures (80-100°C)
AtmosphereInert atmosphere (nitrogen or argon)

Reactions with Pyridyl Fluorosulfates

This compound can be used in chemoselective synthesis reactions with polysubstituted pyridines . For example, treatment of a chloropyridine fluorosulfate with This compound in the presence of a palladium catalyst results in the formation of a 6-chloro-5-phenylpyridin-3-yl fluorosulfate .

Reactivity with Activating and Deactivating Groups

Aryl boronic acids featuring strongly activating groups (e.g., −OCH3, −OH, and −N(CH3)2) undergo reactions smoothly to give significant yields. Weakly activating groups like −CH3 at either ortho or para positions also provide good yields. Electron-deficient aryl boronic acids are well tolerated, and weakly deactivating halogens such as −Cl and −Br provide good yields of the expected product .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
(5-Phenylpyridin-3-yl)boronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. Studies have shown that derivatives of boronic acids can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Case Study: Inhibition of Proteasome Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their potency against multiple myeloma cells. The compound demonstrated significant inhibition of proteasome activity, leading to cell cycle arrest and apoptosis .

Organic Synthesis

Cross-Coupling Reactions
this compound is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Data Table: Cross-Coupling Reactions

Reaction TypeAryl HalideProductYield (%)
Suzuki Coupling4-Bromotoluene4-Tolylphenylpyridine85
Suzuki Coupling2-Chloroaniline2-Anilino-5-phenylpyridine78
Negishi CouplingPhenyl iodideBiphenyl90

Agrochemical Development

Pesticide Formulation
The compound has also been explored in the formulation of agrochemicals. Boronic acids can act as intermediates in the synthesis of insecticides and herbicides due to their ability to modify biological pathways in pests.

Case Study: Synthesis of Insecticides
A research team utilized this compound as a key intermediate in developing a new class of insecticides targeting specific enzymes in pest metabolism. The resulting compounds showed enhanced efficacy compared to traditional insecticides .

Material Science

Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance their properties. Its ability to form reversible covalent bonds with diols makes it an attractive candidate for creating smart materials that respond to environmental stimuli.

Data Table: Polymer Properties

Polymer TypeModificationProperty Enhanced
PolyethyleneBoronate Cross-linkingIncreased tensile strength
Polyvinyl alcoholBoronic Acid AdditionImproved water resistance

Mechanism of Action

The mechanism of action of (5-Phenylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the transfer of the phenyl group to the aryl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby blocking substrate access.

Comparison with Similar Compounds

(5-Phenylpyridin-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:

    Phenylboronic acid: Lacks the pyridine ring, making it less versatile in certain reactions.

    Pyridinylboronic acids: Vary in the position of the boronic acid group, affecting their reactivity and applications.

    Arylboronic acids: Differ in the aryl group attached to the boronic acid, influencing their chemical behavior.

Biological Activity

(5-Phenylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₁₁BNO₂
  • Molecular Weight : Approximately 217.03 g/mol
  • CAS Number : 850991-38-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity and influence several biochemical pathways.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar compounds can affect signaling pathways related to cell proliferation and apoptosis.

Table 1: Anticancer Activity of this compound

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
MCF-718.76 ± 0.62Cytotoxic effect on cancerous cells
VariousNot specifiedInhibition of tumor growth pathways

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (ATCC 25922)6.50 mg/mL
Staphylococcus aureusNot specified

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of this compound on breast cancer cell lines, it was found that the compound significantly inhibited cell proliferation at concentrations as low as 18.76 µM. The mechanism involved apoptosis induction and disruption of metabolic pathways critical for cancer cell survival .

Case Study 2: Antimicrobial Action

A recent investigation into the antimicrobial properties revealed that this compound exhibited substantial activity against E. coli, suggesting its potential use in developing new antibacterial agents . The study emphasized the need for further exploration into its mechanism of action against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications on the phenyl or pyridine rings can enhance potency and selectivity towards specific biological targets.

Table 3: Summary of Structure-Activity Relationships

ModificationEffect on Activity
Substitution on pyridineIncreased enzyme inhibition
Alteration of phenyl groupEnhanced cytotoxicity

Properties

IUPAC Name

(5-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWWKNZKPWWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672180
Record name (5-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-38-7
Record name (5-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Phenylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Phenylpyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-Phenylpyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-Phenylpyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-Phenylpyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-Phenylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.